3,3-Dimethylbut-1-ylisocyanide
Overview
Description
3,3-Dimethylbut-1-ylisocyanide is an organic compound with the molecular formula C₇H₁₃N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a hydrocarbon chain. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbut-1-ylisocyanide typically involves the reaction of 3,3-Dimethylbut-1-ylamine with chloroform and a strong base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbut-1-ylisocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylbut-1-ylisocyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbut-1-ylisocyanide involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of these molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylbutylamine
- 3,3-Dimethylbutylisocyanate
- 3,3-Dimethylbutylcarbamate
Uniqueness
3,3-Dimethylbut-1-ylisocyanide is unique due to its isocyanide group, which imparts distinct reactivity compared to similar compounds. While 3,3-Dimethylbutylamine and 3,3-Dimethylbutylisocyanate share similar hydrocarbon backbones, their functional groups lead to different chemical behaviors and applications. The isocyanide group in this compound makes it particularly useful in the synthesis of complex organic molecules and in various industrial processes .
Properties
IUPAC Name |
1-isocyano-3,3-dimethylbutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2,3)5-6-8-4/h5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJMTWMPRJYHSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301277 | |
Record name | Butane, 1-isocyano-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24313-59-5 | |
Record name | Butane, 1-isocyano-3,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24313-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-isocyano-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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